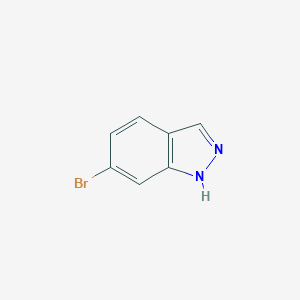

6-bromo-1H-indazole

Descripción general

Descripción

6-Bromo-1H-indazole (CAS: 79762-54-2) is a heterocyclic aromatic compound featuring a bromine atom at the 6-position of the indazole scaffold. Its molecular formula is C₇H₅BrN₂, with a molecular weight of 197.04 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki, Heck) and functionalization at the 3- and 4-positions . Its free NH group at the 1-position enables hydrogen bonding, influencing both chemical reactivity and biological interactions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-bromo-1H-indazol normalmente implica la bromación de 1H-indazol. Un método común es la reacción de 1H-indazol con bromo en presencia de un disolvente adecuado como el ácido acético. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica por recristalización .

Métodos de producción industrial: La producción industrial de 6-bromo-1H-indazol puede implicar métodos más escalables y eficientes, como la síntesis en flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y produce productos de mayor pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación garantiza una calidad constante y reduce los costes de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Bromo-1H-indazol experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reacciones de oxidación y reducción: El anillo de indazol puede ser oxidado o reducido en condiciones específicas.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar derivados biarílicos.

Reactivos y condiciones comunes:

Sustitución nucleófila: Azida sódica, cianuro potásico, aminas; disolventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO); temperaturas que van desde la temperatura ambiente hasta los 100 °C.

Oxidación: Permanganato potásico, trióxido de cromo; condiciones ácidas o básicas.

Reacciones de acoplamiento: Catalizadores de paladio, ácidos borónicos; disolventes como el tetrahidrofurano (THF) o el tolueno; temperaturas que van desde los 50 °C hasta los 150 °C.

Principales productos formados:

Reacciones de sustitución: Azido-indazol, ciano-indazol, amino-indazol.

Reacciones de oxidación: Ácido indazol-3-carboxílico.

Reacciones de acoplamiento: Derivados biarílicos.

4. Aplicaciones en investigación científica

6-Bromo-1H-indazol tiene una amplia gama de aplicaciones en investigación científica:

Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.

Medicina: La investigación ha indicado su potencial como agente anticancerígeno, antiinflamatorio y antimicrobiano.

Industria: 6-Bromo-1H-indazol se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity:

6-Bromo-1H-indazole is recognized for its potent anticancer properties. Research indicates that it inhibits key cellular pathways responsible for cell cycle progression and apoptosis across various cancer cell lines. For instance, studies have demonstrated its efficacy against leukemia cells, exhibiting IC50 values comparable to established treatments like Imatinib .

Anti-inflammatory Properties:

This compound has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), with molecular docking studies showing significant binding affinities. The potential for developing new anti-inflammatory drugs based on this compound derivatives is promising .

Antimicrobial Effects:

The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Its mechanism involves disrupting bacterial cell membranes, which enhances its potential as an antibacterial agent .

Biochemical Research

Enzyme Inhibition Studies:

this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been shown to inhibit bacterial enzymes involved in cell wall synthesis and DNA replication, making it a candidate for further exploration in combating infectious diseases .

Fluorescent Probes:

The compound is utilized in the synthesis of fluorescent probes essential for biological imaging and diagnostics. Its unique structural properties allow for modifications that enhance fluorescence characteristics, aiding in the visualization of biological processes .

Material Science

Polymer Formulations:

In material science, this compound can be incorporated into polymer matrices to improve material properties such as adhesion and durability. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance characteristics .

Organic Synthesis

Versatile Reagent:

As a versatile reagent, this compound facilitates the synthesis of complex organic molecules. It serves as a building block for various derivatives, enabling chemists to explore structure-activity relationships effectively .

Case Studies and Data Tables

Mecanismo De Acción

El mecanismo de acción de 6-bromo-1H-indazol varía según su aplicación. En química medicinal, a menudo actúa inhibiendo enzimas o receptores específicos. Por ejemplo, puede inhibir las quinasas uniéndose al sitio de unión al ATP, bloqueando así la fosforilación de las proteínas diana. Esta inhibición puede conducir a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas .

Dianas y vías moleculares:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

6-Bromo-1H-indazole exhibits distinct reactivity compared to other brominated heterocycles:

- Pd-Catalyzed Arylation : Microwave-assisted Suzuki coupling of the N-Boc-protected derivative of this compound with phenylboronic acid achieved optimal yields using [Pd(PPh₃)₂Cl₂] and Na₂CO₃, highlighting its compatibility with palladium catalysts .

- Mizoroki–Heck Coupling: The free NH group in this compound hindered vinylation in Heck reactions, whereas brominated naphthyridines (e.g., 3-bromo-1,5-naphthyridine) and quinoxalines failed to react under similar conditions .

- Iodination : this compound undergoes iodination at the 3-position (71.2% yield) to form 6-bromo-3-iodo-1H-indazole, a key intermediate for further functionalization .

Table 2: Key Physicochemical Properties

| Compound | Solubility | Stability | Handling Precautions |

|---|---|---|---|

| This compound | Low in water | Air-stable | Causes eye/skin irritation |

| 6-Bromo-5-methyl-1H-indazole | Moderate in DMSO | Hygroscopic | Less irritant than parent |

Substituent Effects on Reactivity and Bioactivity

- Position of Bromine : Bromine at the 6-position (vs. 4- or 5-positions) enhances electrophilic substitution at C3 and C7 due to electronic effects .

- Methyl Substitution : 6-Bromo-5-methyl-1H-indazole (CAS: 1000343-69-0) exhibits improved solubility and reduced toxicity compared to the parent compound, making it preferable in medicinal chemistry .

- Fluorine Substitution : 6-Bromo-4-fluoro-1H-indazole shows altered reactivity in nucleophilic aromatic substitution, favoring para-directed reactions .

Actividad Biológica

6-Bromo-1H-indazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 197.03 g/mol. The compound is characterized by its bromine substituent at the 6-position of the indazole ring, which influences its biological properties. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 333.8 ± 15.0 °C |

| Melting Point | 180-182 °C |

| LogP | 2.59 |

| PSA | 28.68 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical reactions that may lead to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation or inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the anticancer properties of related indazole derivatives against colon cancer models, showing significant tumor suppression effects .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of synthetic derivatives based on indazole structures, including this compound. The results indicated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of indazole derivatives. In this study, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other indazole derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 5-Methoxyindazole | Lacks bromine | Lower anticancer activity |

| 6-Bromoindazole | Bromine at different position | Different reactivity |

| 5-Bromo-1H-indazole | Bromine at different position | Similar but distinct effects |

Q & A

Q. Basic: What are the optimal synthetic routes for 6-bromo-1H-indazole, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

The synthesis of this compound typically involves bromination of indazole precursors or functionalization via cross-coupling reactions. A mechanochemical protocol using high-speed ball milling has been demonstrated to enhance efficiency and reduce solvent use. For example, starting with this compound, bromination at the 3-position followed by N-protection yields 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (90% yield). Subsequent Heck and Migita couplings under ball-milling conditions enable selective functionalization. Deprotection with p-TsOH achieves final products with residual Pd content ≤2 ppm, validated by ICP analysis . Optimization focuses on reagent stoichiometry, reaction time, and mechanochemical parameters to minimize by-products.

Q. Advanced: How can researchers resolve contradictions in pharmacological data for this compound derivatives, such as varying efficacy across biological models?

Methodological Answer:

Contradictions in pharmacological data often arise from differences in biological models (e.g., cell lines vs. in vivo systems) or assay conditions. To address this:

- Standardize Assay Conditions : Use consistent concentrations, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Validate Target Engagement : Employ techniques like thermal shift assays or SPR to confirm binding affinities across models .

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or trends. For example, discrepancies in cAMP-dependent protein kinase (PKA) modulation by indazole derivatives may stem from tissue-specific expression of PKA isoforms .

- In Silico Modeling : Compare molecular docking results (e.g., binding poses in EGFR or mGluR5) with experimental IC50 values to reconcile mechanistic inconsistencies .

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for structure refinement. For this compound derivatives, data collection with a Bruker X8 APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and multi-scan absorption correction (SADABS) ensures accuracy. Key parameters include < 0.05 and < 0.10 for high-resolution structures .

- NMR Spectroscopy : - and -NMR in DMSO-d6 or CDCl3 resolve regiochemical ambiguities. For example, the indazole NH proton appears at δ 10.5–12.0 ppm, while bromine-induced deshielding shifts aromatic protons downfield .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., , exact mass 212.05) .

Q. Advanced: How does bromine substitution at the 6-position influence the electronic and steric properties of 1H-indazole in catalytic coupling reactions?

Methodological Answer:

Bromine at the 6-position acts as both an electron-withdrawing group and a directing moiety. In Pd-catalyzed Heck reactions, bromine enhances electrophilicity at the adjacent C3 position, facilitating oxidative addition. Steric effects are minimal due to the planar indazole ring, enabling efficient cross-coupling. For instance, bromide-assisted Heck reactions under ball-milling conditions achieve >90% conversion, attributed to bromine’s synergy with Pd catalysts in stabilizing transition states . Computational studies (DFT) reveal that bromine lowers the LUMO energy at C3 by ~1.2 eV, increasing reactivity toward nucleophilic partners .

Q. Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for preliminary separation.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (mp 180–185°C) .

- Acid-Base Extraction : Utilize the indazole NH group’s acidity (pKa ~12.5). Extract impurities with aqueous NaOH (pH >13), then neutralize with HCl to recover the product .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related isomers, achieving >98% purity .

Q. Advanced: What computational strategies predict the binding affinity of this compound derivatives, and how do they align with experimental data?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide predicts binding modes in targets like EGFR or HSF1. For 2-phenyl-1H-benzimidazole derivatives, docking scores correlate with experimental IC50 values (R² = 0.85) when solvation effects are included .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability. Root-mean-square deviations (RMSD) <2 Å indicate stable complexes, validated by SPR or ITC .

- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to train regression models. For indazole-based PKA inhibitors, a QSAR model (n = 45, R² = 0.78) highlights bromine’s role in enhancing hydrophobicity and membrane permeability .

Propiedades

IUPAC Name |

6-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKDUJVLNZANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591229 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-54-2 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.